Roxithromycin

Übersicht

Beschreibung

Roxithromycin is a semi-synthetic macrolide antibiotic that is structurally and pharmacologically similar to erythromycin, azithromycin, and clarithromycin . It is used to treat a variety of bacterial infections, particularly those affecting the respiratory tract, urinary tract, and soft tissues . This compound is known for its effectiveness against certain Gram-negative bacteria, including Legionella pneumophila .

Wissenschaftliche Forschungsanwendungen

Roxithromycin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung für die Untersuchung von Makrolid-Antibiotika und deren chemischen Eigenschaften verwendet.

Medizin: Wird zur Behandlung von Infektionen der Atemwege, Infektionen der Harnwege und Weichteilinfektionen eingesetzt.

5. Wirkmechanismus

This compound übt seine antibakterielle Wirkung aus, indem es an die 50S-Untereinheit bakterieller Ribosomen bindet, wodurch die Translokation von Peptiden gehemmt und die bakterielle Proteinbiosynthese gestört wird . Diese Wirkung verhindert das Wachstum von Bakterien und führt zum Absterben von Bakterienzellen. This compound ist in polymorphkernigen Leukozyten und Makrophagen stark konzentriert und verstärkt deren Adhäsions- und chemotaktische Funktionen, was die bakterielle Lyse weiter unterstützt .

Wirkmechanismus

Target of Action

Roxithromycin, also known as (Z)-roxithromycin, is a semi-synthetic macrolide antibiotic . Its primary targets are bacterial ribosomes, specifically the 50S subunit . The 50S subunit is a component of the bacterial ribosome, which plays a crucial role in protein synthesis. By targeting this subunit, this compound interferes with protein synthesis, thereby inhibiting bacterial growth .

Mode of Action

This compound exerts its antibacterial action by binding to the 50S subunit of the bacterial ribosome . This binding interferes with the translocation of peptides, a critical step in protein synthesis . As a result, the bacteria are unable to produce essential proteins, leading to inhibition of bacterial growth and replication .

Biochemical Pathways

This compound affects the protein synthesis pathway in bacteria . By binding to the 50S subunit of the bacterial ribosome, it disrupts the formation of new proteins. This disruption affects various biochemical pathways within the bacteria that rely on these proteins, leading to inhibited bacterial growth .

Pharmacokinetics

This compound is rapidly absorbed and diffuses into most tissues and phagocytes . It is metabolized in the liver, with peak concentration averaging 2 hours after ingestion . The elimination half-life of this compound is approximately 11 hours . These pharmacokinetic properties impact the bioavailability of this compound, allowing it to effectively reach and act on its bacterial targets .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . By interfering with protein synthesis, this compound prevents bacteria from producing essential proteins, which are necessary for their growth and replication . This leads to the death of the bacteria and resolution of the infection .

Action Environment

This compound is highly concentrated in polymorphonuclear leukocytes and macrophages, achieving intracellular concentrations greater than those outside the cell . This allows this compound to be actively transported to the site of infection, where it can exert its antibacterial action . Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of this compound .

Biochemische Analyse

Biochemical Properties

Roxithromycin interacts with various biomolecules, primarily proteins, to exert its antibacterial effects. It binds to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis This interaction is crucial for its antibacterial activity

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by inhibiting protein synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism . The exact cellular effects of this compound depend on the type of bacteria and the concentration of the drug.

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through binding interactions with the 50S subunit of the bacterial ribosome This binding inhibits protein synthesis, leading to the death of the bacteria

Transport and Distribution

This compound is transported and distributed within cells and tissues. It can passively diffuse across bacterial cell membranes due to its lipophilic nature

Subcellular Localization

This compound is primarily localized in the cytoplasm of bacterial cells where it binds to the 50S subunit of the bacterial ribosome

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Roxithromycin wird aus Erythromycin synthetisiert, indem der Erythronolide A-Lactonring modifiziert wird. Die Schlüsselmodifikation beinhaltet den Austausch der 9-Ketogruppe durch eine Etheroxim-Seitenkette, um eine Deaktivierung im Magenmilieu zu verhindern . Der Syntheseweg umfasst typischerweise mehrere Schritte, darunter die Schutz- und Entschützung von funktionellen Gruppen sowie selektive Oxidations- und Reduktionsreaktionen.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter Verwendung ähnlicher Synthesewege wie oben beschrieben. Der Prozess wird für hohe Ausbeute und Reinheit optimiert und beinhaltet häufig fortschrittliche Techniken wie die Hochleistungsflüssigchromatographie (HPLC) zur Reinigung .

Analyse Chemischer Reaktionen

Reaktionstypen: Roxithromycin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann durch Hydroxylradikale oxidiert werden, was zur Bildung mehrerer Abbauprodukte führt.

Reduktion: Reduktionsreaktionen sind weniger häufig, können aber unter bestimmten Bedingungen auftreten.

Substitution: Substitutionsreaktionen können an bestimmten funktionellen Gruppen auftreten, insbesondere an der Etheroxim-Seitenkette.

Häufige Reagenzien und Bedingungen:

Oxidation: Hydroxylradikale, die durch UV/H₂O₂ erzeugt werden, werden häufig für Oxidationsreaktionen verwendet.

Reduktion: Spezielle Reduktionsmittel können verwendet werden, obwohl diese Reaktionen seltener untersucht werden.

Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen verwendet werden, abhängig von der gewünschten Modifikation.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Abbauprodukte, die häufig mit Techniken wie HPLC und Massenspektrometrie analysiert werden .

Vergleich Mit ähnlichen Verbindungen

Roxithromycin ist strukturell anderen Makrolid-Antibiotika wie Erythromycin, Azithromycin und Clarithromycin ähnlich . Es hat mehrere einzigartige Merkmale:

Verbesserte Stabilität: this compound hat im Vergleich zu Erythromycin eine erhöhte chemische Stabilität, wodurch es im Magenmilieu effektiver ist.

Verbesserte Absorption: Es hat eine bessere enterale Absorption und eine längere Serum-Eliminationshalbwertszeit, was zu höheren Konzentrationen in Geweben und Körperflüssigkeiten führt.

Reduzierte Nebenwirkungen: this compound hat weniger gastrointestinale Nebenwirkungen als Erythromycin.

Ähnliche Verbindungen:

- Erythromycin

- Azithromycin

- Clarithromycin

This compound zeichnet sich durch seine verbesserten pharmakokinetischen Eigenschaften und reduzierten Nebenwirkungen aus, was es zu einer wertvollen Alternative bei der Behandlung bakterieller Infektionen macht.

Eigenschaften

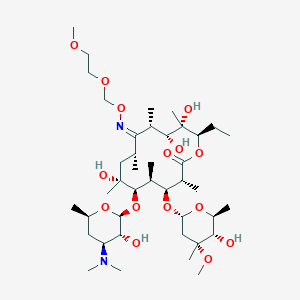

IUPAC Name |

(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H76N2O15/c1-15-29-41(10,49)34(45)24(4)31(42-53-21-52-17-16-50-13)22(2)19-39(8,48)36(58-38-32(44)28(43(11)12)18-23(3)54-38)25(5)33(26(6)37(47)56-29)57-30-20-40(9,51-14)35(46)27(7)55-30/h22-30,32-36,38,44-46,48-49H,15-21H2,1-14H3/b42-31-/t22-,23-,24+,25+,26-,27+,28+,29-,30+,32-,33+,34-,35+,36-,38+,39-,40-,41-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZBMPWDPOLZGW-HEWSMUCTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OCOCCOC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H76N2O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

837.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134931-00-3, 80214-83-1 | |

| Record name | Roxithromycin, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134931003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythromycin, 9-[O-[(2-methoxyethoxy)methyl]oxime], (9E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROXITHROMYCIN, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LG42MZ5GK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of roxithromycin?

A1: this compound, like other macrolides, exerts its primary effect by inhibiting bacterial protein synthesis. [, ] It binds to the 50S ribosomal subunit of susceptible bacteria, blocking the translocation step of protein synthesis. This ultimately leads to bacterial growth inhibition or death.

Q2: Besides its antibacterial action, does this compound exhibit other effects?

A2: Yes, research suggests that this compound possesses anti-inflammatory and immunomodulatory properties. [, , ] For instance, it has been shown to inhibit nuclear factor kappaB (NF-κB) signaling and endoplasmic reticulum stress in intestinal epithelial cells, potentially offering therapeutic benefits in inflammatory bowel disease. []

Q3: How does this compound impact the inflammatory process?

A3: Studies suggest that this compound may interfere with various stages of inflammation, such as: * Inhibiting the production of pro-inflammatory cytokines like TNF-α. [, ]* Reducing the migration of neutrophils to the site of inflammation. []* Modulating the activity of inflammatory mediators. []* Affecting the expression of inducible nitric oxide synthase (iNOS) and nitric oxide (NO) production. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C41H76N2O15 and a molecular weight of 837.05 g/mol.

Q5: Is this compound susceptible to degradation, and are there strategies to improve its stability in formulations?

A5: this compound is prone to degradation in acidic environments, such as those found in the stomach. [] Enteric-coated formulations have been developed to protect the drug from degradation in the stomach and enhance its bioavailability. []

Q6: How is this compound absorbed and distributed in the body?

A6: this compound is well-absorbed after oral administration, achieving high concentrations in various tissues, including the lungs, tonsils, and prostate. [, ] Its volume of distribution suggests good tissue penetration.

Q7: How is this compound metabolized and eliminated?

A7: this compound is primarily metabolized in the liver and excreted mainly in bile and feces. [, ] It has a relatively long half-life, allowing for once- or twice-daily dosing.

Q8: Does this compound interact with cytochrome P450 enzymes?

A8: While this compound is metabolized by the cytochrome P450 system, its potential for drug interactions through these enzymes is considered lower compared to erythromycin. [, ]

Q9: What is the spectrum of activity of this compound against common bacterial pathogens?

A9: this compound exhibits activity against a wide range of Gram-positive and Gram-negative bacteria, including Streptococcus pneumoniae, Haemophilus influenzae, and atypical bacteria such as Chlamydia pneumoniae and Mycoplasma pneumoniae. [, , , ]

Q10: Has the efficacy of this compound been evaluated in clinical trials?

A10: Yes, numerous clinical trials have investigated the efficacy of this compound in treating various bacterial infections, such as:* Respiratory tract infections (e.g., pneumonia, bronchitis, sinusitis). [, , , ]* Skin and soft tissue infections. [] * Sexually transmitted infections (e.g., chlamydia). []

Q11: Are there concerns about bacterial resistance developing to this compound?

A11: While this compound demonstrates a good resistance profile, bacterial resistance to macrolides, including this compound, has been reported. [] Resistance mechanisms involve mutations in the bacterial ribosome or efflux pumps.

Q12: Does cross-resistance occur between this compound and other macrolides?

A12: Cross-resistance can occur between this compound and other macrolide antibiotics due to shared mechanisms of action and resistance. []

Q13: What analytical methods are commonly used to measure this compound concentrations?

A13: Several analytical techniques are employed for this compound quantification, including:* High-performance liquid chromatography (HPLC). [, , ]* Liquid chromatography-tandem mass spectrometry (LC-MS/MS). []* Microbiological assays. [, , ] * UV spectrophotometry. []

Q14: What is the impact of this compound's dissolution rate on its bioavailability?

A14: The dissolution rate of this compound formulations can influence its bioavailability. [, ] Different pharmaceutical formulations, such as enteric-coated pellets versus dispersible tablets, can exhibit varying dissolution profiles and, consequently, affect the drug's absorption and bioavailability. []

Q15: Are there other antibiotics that can be used as alternatives to this compound?

A15: Yes, depending on the specific infection and bacterial susceptibility, alternative antibiotics like azithromycin, clarithromycin, doxycycline, or beta-lactams may be considered. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.